1,2,3-Trimethylisothiourea
Overview
Description
1,2,3-Trimethylisothiourea (CAS Number: 2986-23-4) is an organosulfur compound . Its molecular formula is C4H10N2S and it has a molecular weight of 118.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3, (H,5,6) . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 118.2 . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Polymorphism in Trimethylthiourea
1,2,3-Trimethylisothiourea exhibits interesting polymorphic behavior. Two different polymorphic modifications have been observed, each forming chains of molecules linked by hydrogen bonds. These polymorphs differ in interplanar angles and hydrogen bonding patterns, making them relevant for studying the influence of kinetics on transformations between different polymorphs (Näther, Jess, Jones, Taouss, & Teschmit, 2013).
Application in Biochemical Evaluation and Computational Analysis
Trimethylisothiourea is used in the synthesis and bioactivity assessment of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines. It plays a role in the cyclization processes in the presence of trimethylamine and bromine, leading to the evaluation of bioactivity against alkaline phosphatase, suggesting potential pharmaceutical applications (Ahmed et al., 2022).
Exploration in Green Chemistry
This compound is investigated for its potential as a "green" and non-toxic alternative solvent. The solvent properties of this compound, such as density, viscosity, and vapor pressure, are characterized to evaluate its suitability for CO2 absorption in sustainable chemistry applications (Flowers et al., 2017).
Catalytic and Synthetic Chemistry Applications
This compound is utilized in the field of catalytic and synthetic chemistry. For instance, it is involved in the isothiourea-mediated asymmetric functionalization of 3-alkenoic acids, demonstrating its utility in providing synthetic building blocks with excellent enantiocontrol, which is essential for the development of complex organic molecules (Morrill, Smith, Slawin, & Smith, 2014).
Development of Fluorescent Probes
The compound is used in the development of latent fluorophores based on the trimethyl lock. This innovative approach leads to the synthesis of fluorescent molecules that are stable in biological environments but become active upon specific triggers, making them valuable tools in biological research (Chandran, Dickson, & Raines, 2005).
Safety and Hazards
The safety information for 1,2,3-Trimethylisothiourea indicates that it is flammable . The hazard statements include H225, which means it is highly flammable liquid and vapor . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .
Properties
IUPAC Name |
methyl N,N'-dimethylcarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQGXOBUMPZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303272 | |
Record name | 1,2,3-Trimethylisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-23-4 | |
Record name | 2986-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Trimethylisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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